N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
Description
The compound N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative featuring a sulfonylated oxazolidine core. Key structural elements include:
- Oxazolidin-2-yl ring: A five-membered heterocycle containing oxygen and nitrogen atoms.
- Oxalamide bridge: Connects the oxazolidine-methyl group to a 2-methoxybenzyl substituent, enhancing hydrophobicity and aromatic interactions.
This compound is hypothesized to exhibit biological activity, particularly in antiviral or enzyme inhibition contexts, based on structural analogs reported in the literature .
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O6S/c1-29-17-5-3-2-4-14(17)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)16-8-6-15(21)7-9-16/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXNMLABMYYHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C17H25ClN4O5S
- Molecular Weight : 432.9 g/mol
- CAS Number : 874804-58-7
The compound consists of an oxazolidine core, which is known for its diverse biological properties, particularly in antibacterial and anticancer activities. The presence of the sulfonyl group and the methoxybenzyl moiety enhances its pharmacological profile.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the chlorophenyl-sulfonyl moiety demonstrate effective inhibition against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong |
| Urease | Strong |
Anticancer Activity
The oxazolidine derivatives have been investigated for their anticancer potential. Studies reveal that they can induce apoptosis in cancer cells through various pathways, making them candidates for further development in cancer therapy .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound binds to AChE, inhibiting its activity and increasing acetylcholine levels, which can enhance neurotransmission.
- Antibacterial Action : It disrupts bacterial cell wall synthesis or function, leading to cell lysis.
- Anticancer Pathways : Induces cell cycle arrest and apoptosis in cancerous cells through modulation of signaling pathways.
Study 1: Antibacterial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized compounds similar to this compound were tested against multiple bacterial strains. The results indicated strong antibacterial activity against Salmonella typhi and Bacillus subtilis, validating the potential of this class of compounds in treating bacterial infections .
Study 2: Enzyme Inhibition
Another significant study focused on the enzyme inhibitory effects of related compounds. It was found that these compounds exhibited potent inhibition of AChE, suggesting their potential application in treating neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Several oxalamide derivatives with structural similarities have been synthesized and evaluated for antiviral activity, primarily targeting HIV entry inhibition:
Key Observations :
Sulfonyl Group Variations
Modifications to the sulfonyl group significantly influence electronic properties and bioactivity:
Key Observations :
- The 4-chlorophenylsulfonyl group in the target compound offers a balance between steric bulk and electronic effects, favoring interactions with hydrophobic pockets in biological targets.
- Compounds with methoxy or dihydrodioxin sulfonyl groups exhibit reduced binding affinity in related studies due to decreased electrophilicity .
Oxalamide-Linked Substituents
The nature of the oxalamide-linked aromatic groups impacts solubility and target selectivity:
Key Observations :
- Substituted benzyl groups improve metabolic stability compared to alkyl chains in analogs like compound 17 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
